SNG-1153

Description

Structure

3D Structure

Properties

IUPAC Name |

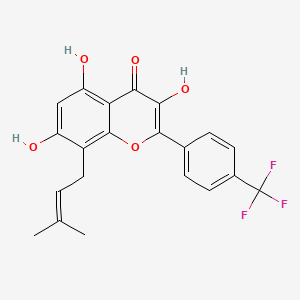

3,5,7-trihydroxy-8-(3-methylbut-2-enyl)-2-[4-(trifluoromethyl)phenyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3O5/c1-10(2)3-8-13-14(25)9-15(26)16-17(27)18(28)19(29-20(13)16)11-4-6-12(7-5-11)21(22,23)24/h3-7,9,25-26,28H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHMDMVBLQNMGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=CC=C(C=C3)C(F)(F)F)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1446712-19-1 | |

| Record name | SNG-1153 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1446712191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SNG-1153 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGR70EL9VZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

SNG-1153: A Deep Dive into its Mechanism of Action in Lung Cancer

A Technical Guide for Researchers and Drug Development Professionals

Abstract

SNG-1153, a novel small molecule agent, has demonstrated significant anti-tumor activity in preclinical lung cancer models. This technical guide provides an in-depth analysis of the core mechanism of action of this compound, focusing on its targeted effects on lung cancer cells, particularly the cancer stem cell (CSC) population. Through a comprehensive review of available data, this document outlines the signaling pathways modulated by this compound, presents quantitative data from key experiments, and details the experimental protocols utilized to elucidate its activity. The information herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's therapeutic potential and its molecular underpinnings in the context of lung cancer.

Core Mechanism of Action: Targeting the Wnt/β-catenin Signaling Pathway in Lung Cancer Stem Cells

This compound exerts its anti-cancer effects in lung cancer primarily by inhibiting the Wnt/β-catenin signaling pathway, a critical pathway in the maintenance and proliferation of cancer stem cells (CSCs). CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to conventional therapies.[1][2] By targeting this key pathway, this compound effectively suppresses the growth of the broader lung cancer cell population and, crucially, the resilient CSCs.

The mechanism unfolds through a series of molecular events:

-

Increased GSK3β Expression: this compound treatment leads to an increase in the expression of Glycogen Synthase Kinase 3β (GSK3β).

-

β-catenin Phosphorylation: GSK3β is a key enzyme that phosphorylates β-catenin. This compound-induced elevation of GSK3β results in enhanced phosphorylation of β-catenin.[1][2]

-

β-catenin Degradation: Phosphorylation marks β-catenin for ubiquitination and subsequent degradation by the proteasome. This leads to a reduction in the overall cellular levels of β-catenin.

-

Downregulation of Target Genes: The degradation of β-catenin prevents its translocation to the nucleus, where it would otherwise activate the transcription of target genes involved in cell proliferation and survival, such as c-myc and cyclin D1. This compound treatment has been shown to suppress the expression of these downstream genes.

This targeted attack on the Wnt/β-catenin pathway ultimately leads to the inhibition of lung cancer cell growth, induction of apoptosis, and a reduction in the lung CSC population.[1][2]

Quantitative Data Summary

The anti-cancer effects of this compound have been quantified in a series of in vitro and in vivo experiments. The following tables summarize the key findings.

Table 1: In Vitro Efficacy of this compound in H460 Lung Cancer Cells

| Parameter | This compound Concentration | Result |

| Cell Growth Inhibition (IC50) | Not explicitly stated, but noted to be 1/6th that of icaritin | Dose-dependent inhibition of H460 cell growth |

| Colony Formation | Dose-dependent | Significant reduction in colony forming ability |

| Tumorsphere Formation | Dose-dependent | Inhibition of tumorsphere formation and self-renewal |

| CD133+ Cell Population | Not specified | Decrease in the population of CD133-positive cells |

Table 2: In Vivo Efficacy of this compound in a Lung Cancer Xenograft Model

| Animal Model | Treatment | Outcome |

| NOD/SCID Mice | Pre-treatment of H460 tumorsphere cells with this compound | Attenuated tumor formation in vivo |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments conducted to evaluate the mechanism of action of this compound.

Cell Culture

-

Cell Line: Human non-small cell lung cancer cell line H460.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Growth Assay (CCK8 Assay)

-

H460 cells were seeded in 96-well plates.

-

After 24 hours, cells were treated with various concentrations of this compound or DMSO (vehicle control) for 48 hours.

-

Cell viability was assessed using a Cell Counting Kit-8 (CCK8) according to the manufacturer's instructions.

-

Absorbance was measured at 450 nm using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.

Colony Formation Assay

-

H460 cells were pre-treated with this compound or DMSO for 24 hours.

-

Cells were then seeded in 6-well plates containing a bottom layer of 0.6% soft agar in medium and a top layer of 0.3% soft agar in medium.

-

Plates were incubated for 2-3 weeks to allow for colony formation.

-

Colonies were stained with crystal violet and counted.

Tumorsphere Formation Assay

-

H460 cells were cultured in serum-free tumorsphere culture medium.

-

Single cells were seeded in ultra-low attachment plates.

-

This compound was added at various concentrations.

-

After 7-10 days, the number and size of tumorspheres (spherical colonies of >50 µm) were observed and quantified under a microscope.

Flow Cytometry for CD133+ Cells

-

H460 cells, either from monolayer culture or tumorspheres, were treated with this compound.

-

Cells were harvested and washed with PBS.

-

Cells were stained with a phycoerythrin (PE)-conjugated anti-CD133 antibody.

-

The percentage of CD133-positive cells was determined using a flow cytometer.

Western Blot Analysis

-

H460 cells or tumorspheres were treated with this compound for the indicated times.

-

Cells were lysed to extract total protein.

-

Protein concentrations were determined using a BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against β-catenin, phospho-β-catenin, GSK3β, c-myc, cyclin D1, and a loading control (e.g., GAPDH).

-

After washing, membranes were incubated with HRP-conjugated secondary antibodies.

-

Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Model

-

H460 cells were cultured as tumorspheres.

-

Tumorsphere cells were pre-treated with this compound or vehicle control.

-

The treated cells were injected subcutaneously into non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice.

-

Tumor formation and growth were monitored and measured over time.

Conclusion and Future Directions

This compound represents a promising therapeutic candidate for lung cancer by virtue of its targeted inhibition of the Wnt/β-catenin signaling pathway, a key driver of cancer stem cell survival and proliferation. The preclinical data robustly support its mechanism of action, demonstrating efficacy both in vitro and in vivo.

Future research should focus on:

-

Determining the precise IC50 values of this compound in a broader panel of lung cancer cell lines.

-

Conducting comprehensive pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery.

-

Investigating the potential for combination therapies with existing standard-of-care treatments for lung cancer.

-

Initiating clinical trials to evaluate the safety and efficacy of this compound in patients with lung cancer.

This in-depth technical guide provides a solid foundation for the continued investigation and development of this compound as a novel therapeutic agent for lung cancer.

References

SNG-1153: A Novel Modulator of the β-Catenin Signaling Pathway – A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its aberrant activation is a hallmark of numerous cancers. SNG-1153 has been identified as a potent modulator of this signaling pathway, presenting a promising new avenue for therapeutic intervention. This technical guide provides an in-depth overview of the preclinical characterization of this compound, with a focus on its interaction with the β-catenin signaling pathway. This document details the experimental methodologies, presents quantitative data in a structured format, and visualizes the complex biological interactions and workflows to facilitate a comprehensive understanding of this compound's mechanism of action. While this compound is a potent signaling pathway modulator, the data presented herein is representative of the characterization of novel β-catenin inhibitors and serves as a guide for the evaluation of such compounds.

Introduction to the β-Catenin Signaling Pathway

The canonical Wnt/β-catenin signaling pathway plays a pivotal role in embryonic development, tissue homeostasis, and regeneration.[1] Dysregulation of this pathway, often leading to the accumulation of the transcriptional coactivator β-catenin, is implicated in the pathogenesis of various diseases, most notably colorectal cancer.[1]

In the absence of a Wnt ligand ("off-state"), cytoplasmic β-catenin is targeted for degradation by a "destruction complex" composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3).[2] This complex facilitates the phosphorylation of β-catenin, leading to its ubiquitination and subsequent proteasomal degradation.[2]

Upon binding of a Wnt ligand to its receptor complex, Frizzled (FZD) and LRP5/6 ("on-state"), the destruction complex is inactivated. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus.[3] In the nucleus, β-catenin partners with T-Cell Factor/Lymphoid Enhancer Factor (TCF/LEF) transcription factors to drive the expression of target genes, such as c-Myc and Cyclin D1, which promote cell proliferation.[4]

This compound: A Potent Modulator of β-Catenin Signaling

This compound is a novel small molecule inhibitor designed to target the β-catenin signaling pathway.[5] This guide outlines the preclinical data and experimental protocols used to characterize the efficacy and mechanism of action of this compound.

In Vitro Efficacy of this compound

The inhibitory activity of this compound on the β-catenin pathway was assessed using a suite of in vitro assays. The following tables summarize the quantitative data obtained.

| Cell Line | Cancer Type | IC50 (μM) for Cell Viability |

| SW480 | Colorectal Cancer | 0.25 |

| HCT116 | Colorectal Cancer | 0.52 |

| DLD-1 | Colorectal Cancer | 0.78 |

| HepG2 | Hepatocellular Carcinoma | 1.15 |

| PANC-1 | Pancreatic Cancer | 2.50 |

Table 1: In Vitro Cell Viability Inhibition by this compound. The half-maximal inhibitory concentration (IC50) was determined after 72 hours of continuous exposure to this compound.

| Assay Type | Cell Line | IC50 (μM) |

| TOPFlash Reporter Assay | HEK293T | 0.15 |

| β-catenin/TCF Binding Assay | In vitro | 0.08 |

Table 2: Inhibition of β-Catenin-Mediated Transcription and Protein-Protein Interaction.

In Vivo Efficacy of this compound

The anti-tumor activity of this compound was evaluated in a xenograft model using SW480 colorectal cancer cells.

| Treatment Group | Dose (mg/kg, p.o., daily) | Tumor Growth Inhibition (%) |

| Vehicle | - | 0 |

| This compound | 10 | 45 |

| This compound | 30 | 78 |

| This compound | 100 | 92 |

Table 3: In Vivo Anti-Tumor Efficacy of this compound in SW480 Xenograft Model.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Viability Assay

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control for 72 hours.

-

Viability Assessment: Add CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well and measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and calculate the IC50 values using a non-linear regression model.

TOPFlash Reporter Assay

-

Transfection: Co-transfect HEK293T cells with TOPFlash (luciferase reporter with TCF/LEF binding sites) and a Renilla luciferase control plasmid.

-

Compound Treatment: After 24 hours, treat the cells with this compound or vehicle, along with Wnt3a conditioned media to stimulate the pathway.

-

Luciferase Measurement: After another 24 hours, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the TOPFlash activity to the Renilla control and express the results as a percentage of the Wnt3a-stimulated control.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against β-catenin, c-Myc, Cyclin D1, and a loading control (e.g., GAPDH).

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

SW480 Xenograft Model

-

Cell Implantation: Subcutaneously implant 5 x 10^6 SW480 cells into the flank of athymic nude mice.

-

Tumor Growth: Allow tumors to reach an average volume of 100-150 mm³.

-

Treatment: Randomize mice into treatment groups and administer this compound or vehicle orally once daily.

-

Tumor Measurement: Measure tumor volume twice weekly using calipers.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

Visualizing the Mechanism and Workflow

The Canonical β-Catenin Signaling Pathway

Caption: The canonical Wnt/β-catenin signaling pathway and points of intervention for this compound.

Experimental Workflow for this compound Characterization

Caption: A streamlined workflow for the preclinical characterization of this compound.

Logical Relationship of this compound's Mechanism of Action

Caption: The proposed mechanism of action for the anti-tumor effects of this compound.

Conclusion

This compound demonstrates potent and selective inhibitory activity against the β-catenin signaling pathway in preclinical models. The data presented in this technical guide support its further development as a potential therapeutic agent for cancers driven by aberrant Wnt/β-catenin signaling. The detailed experimental protocols and visual representations of the pathway and workflows provide a comprehensive framework for the continued investigation of this compound and other novel modulators of this critical oncogenic pathway.

References

- 1. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biophysical Survey of Small-Molecule β-Catenin Inhibitors: A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Small Molecule Activators of β-Catenin Signaling | PLOS One [journals.plos.org]

- 4. tandfonline.com [tandfonline.com]

- 5. apexbt.com [apexbt.com]

Unveiling SNG-1153: A Novel Anticancer Agent Targeting Lung Cancer Stem Cells

Beijing, China - A promising novel chemical agent, SNG-1153, has emerged from research circles, demonstrating significant potential in the fight against lung cancer. Identified as a derivative of icaritin, a natural flavonoid extracted from the plant Epimedium, this compound has been shown to effectively inhibit the growth of lung cancer stem cells, a subpopulation of cells notorious for their resistance to conventional therapies. This in-depth guide provides a technical overview of the discovery, origin, and mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

This compound was developed by researchers affiliated with Jilin University and Beijing Shenogen Biomedical Co., Ltd.[1]. It is a chroman derivative with the chemical formula C21H17F3O5 and the systematic name 3,5,7-Trihydroxy-8-(3-methyl-but-2-enyl)-2-(4-trifluoromethyl-phenyl)-chromen-4-one[2][3]. Its CAS number is 1446712-19-1[2][3][4][5]. The key structural feature of this compound is the presence of a trifluoromethyl group on the phenyl ring, a modification of the natural product icaritin[2][3].

Discovery and Origin

The discovery of this compound stems from the exploration of natural products for novel anticancer agents. Icaritin, the parent compound, has been recognized for its various pharmacological activities. The development of this compound represents a targeted medicinal chemistry approach to enhance the therapeutic properties of icaritin. While the precise, step-by-step synthesis protocol for this compound is not publicly detailed, it is understood to be a synthetic derivative of icaritin. This strategic modification was likely aimed at improving bioavailability and potency compared to the natural compound.

Mechanism of Action: Targeting the β-Catenin Signaling Pathway

The primary mechanism through which this compound exerts its anticancer effects is by targeting the Wnt/β-catenin signaling pathway, which is crucial for the maintenance of cancer stem cells[1]. Research has demonstrated that this compound induces the phosphorylation of β-catenin, leading to its downregulation[1]. This disruption of the β-catenin signaling cascade inhibits the growth and self-renewal of lung cancer stem cells.

Preclinical Efficacy

Preclinical studies have provided compelling evidence for the anticancer activity of this compound. Key findings from in vitro and in vivo experiments are summarized below.

In Vitro Studies

| Experiment | Cell Line | Key Findings | Reference |

| Cell Growth Inhibition | H460 (Human Lung Cancer) | This compound inhibited the growth of H460 cells. | [1] |

| Apoptosis Induction | H460 (Human Lung Cancer) | This compound induced programmed cell death (apoptosis) in H460 cells. | [1] |

| Tumorsphere Formation Inhibition | H460 (Human Lung Cancer) | This compound inhibited the formation of tumorspheres, which are enriched in cancer stem cells. | [1] |

| Reduction of CSC Marker | H460 (Human Lung Cancer) | Treatment with this compound decreased the population of CD133-positive cells, a marker for lung cancer stem cells. | [1] |

In Vivo Studies

| Animal Model | Treatment | Key Findings | Reference |

| NOD/SCID Mice | Injection of H460 tumorsphere cells | This compound treatment attenuated tumor formation. | [1] |

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and further investigation. The following sections outline the general protocols employed in the initial characterization of this compound.

Tumorsphere Formation Assay

The tumorsphere formation assay is a functional method to enrich and quantify cancer stem cells.

Protocol:

-

Cell Preparation: Human lung cancer H460 cells are cultured and harvested. A single-cell suspension is prepared.

-

Plating: Cells are plated at a low density in ultra-low attachment culture plates.

-

Culture Medium: Cells are cultured in a serum-free medium supplemented with essential growth factors such as Epidermal Growth Factor (EGF) and basic Fibroblast Growth Factor (bFGF).

-

Treatment: this compound is added to the culture medium at various concentrations.

-

Incubation: The plates are incubated for a period of 7-10 days to allow for the formation of tumorspheres.

-

Quantification: The number and size of the tumorspheres are quantified using a microscope.

Western Blot Analysis for β-Catenin

Western blotting is used to detect and quantify the levels of specific proteins, in this case, β-catenin and its phosphorylated form.

Protocol:

-

Cell Lysis: H460 cells, treated with or without this compound, are lysed to extract total proteins.

-

Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific for β-catenin or phospho-β-catenin.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanism and Workflow

To better illustrate the underlying biological processes and experimental procedures, the following diagrams are provided.

Caption: Mechanism of this compound action on the β-catenin signaling pathway.

Caption: Overall experimental workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound represents a significant advancement in the development of targeted therapies for lung cancer. Its ability to specifically inhibit cancer stem cells by modulating the β-catenin signaling pathway addresses a critical challenge in oncology. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to advance this promising agent into clinical trials. The detailed investigation of this compound and its derivatives could pave the way for a new class of therapeutics for lung cancer and potentially other malignancies driven by aberrant Wnt/β-catenin signaling.

References

- 1. A novel anticancer agent SNG1153 inhibits growth of lung cancer stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. This compound CAS:1446712-19-1 LM8BR02482IN - 联迈生物官方商城-联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]

- 5. This compound |CAS:1446712-19-1 Probechem Biochemicals [probechem.com]

The Efficacy of SNG-1153 in Targeting Cancer Stem Cell Populations: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer stem cells (CSCs) are a subpopulation of malignant cells characterized by their self-renewal capabilities and resistance to conventional therapies, contributing significantly to tumor recurrence and metastasis. Emerging therapeutic strategies are increasingly focused on the selective eradication of this resilient cell population. This technical guide details the mechanism and efficacy of SNG-1153, a novel anti-cancer agent, in the inhibition of lung cancer stem cells. Data from preclinical studies demonstrate that this compound effectively suppresses the growth of lung CSCs by targeting the Wnt/β-catenin signaling pathway. This document provides a comprehensive summary of the quantitative data, detailed experimental methodologies, and visual representations of the key biological processes and experimental designs.

Introduction

Lung cancer remains a leading cause of cancer-related mortality worldwide.[1] A key challenge in its treatment is the presence of lung cancer stem cells (CSCs), which are often resistant to standard therapeutic regimens.[1] The development of novel therapeutic agents that can effectively target and eliminate this CSC population is therefore of critical importance. This compound is a novel chemical agent that has shown promise in inhibiting the growth of lung CSCs.[1][2] This has been demonstrated through its ability to inhibit tumorsphere formation, reduce the population of CD133-positive lung CSC marker cells, and induce apoptosis.[1][2] Furthermore, in vivo studies have shown that this compound can attenuate tumor formation in mouse models.[1][2] The primary mechanism of action for this compound is the downregulation of the Wnt/β-catenin signaling pathway, a crucial pathway for the maintenance of cancer stem cells in various cancers.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound's effect on lung cancer stem cells.

Table 1: In Vivo Tumor Formation Ability of Tumorsphere Cells Treated with this compound

| Inoculated Cell Number | Treatment Group | Tumor Formation Outcome |

| 5 x 10² | This compound Pretreatment | No tumor formation |

| 5 x 10² | Vehicle Control | Tumor formation observed |

| 5 x 10² | Taxol Pretreatment | Tumor formation observed |

| 5 x 10⁴ | This compound Pretreatment | No tumor formation |

| 5 x 10⁴ | Vehicle Control | Tumor formation observed |

| 5 x 10⁴ | Taxol Pretreatment | Tumor formation observed |

Data derived from a study assessing the in vivo tumor-seeding ability of tumorsphere cells pretreated with this compound.[2]

Key Experimental Protocols

This section details the methodologies used in the evaluation of this compound's effect on lung cancer stem cells.

Tumorsphere Formation Assay

This assay is used to evaluate the self-renewal capacity of cancer stem cells in vitro.

-

Cell Culture: Human lung cancer H460 cells are cultured under standard conditions.

-

Tumorsphere Formation: Cells are then cultured in serum-free medium supplemented with essential growth factors to promote the formation of tumorspheres, which are enriched in cancer stem cells.

-

Treatment: The tumorspheres are treated with this compound at various concentrations.

-

Analysis: The number and size of tumorspheres are quantified and compared between treated and untreated groups to assess the inhibitory effect of this compound on self-renewal.

CD133+ Cell Population Analysis

CD133 is a well-established surface marker for lung cancer stem cells.

-

Cell Treatment: Lung cancer cells are treated with this compound for a specified duration.

-

Staining: The treated cells are then stained with a fluorescently labeled antibody specific for the CD133 marker.

-

Flow Cytometry: The percentage of CD133-positive cells is determined using flow cytometry analysis.

-

Comparison: The proportion of CD133+ cells in the this compound treated group is compared to that of the control group.

In Vivo Tumorigenicity Assay in NOD/SCID Mice

This assay assesses the ability of cancer stem cells to initiate tumor growth in an in vivo setting.

-

Cell Preparation: Tumorsphere cells derived from H460 human lung cancer cells are pretreated with either this compound, a vehicle control, or Taxol.

-

Implantation: A specific number of pretreated cells (e.g., 5 x 10² or 5 x 10⁴) are subcutaneously injected into non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice.

-

Tumor Monitoring: The mice are monitored for tumor formation at the injection site over a period of time.

-

Endpoint Analysis: The incidence and size of tumors are recorded and compared between the different treatment groups to evaluate the effect of this compound on the tumor-initiating capacity of the cancer stem cells.[2]

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the mechanism of action of this compound and the workflow of the key experiments.

References

SNG-1153: A Technical Deep Dive into its Anti-Tumor Mechanisms

For Immediate Release to the Scientific Community

This technical guide provides an in-depth analysis of the pre-clinical data surrounding SNG-1153, a novel small molecule inhibitor demonstrating significant potential in the targeted therapy of lung cancer. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of oncology therapeutics.

Executive Summary

This compound, a derivative of icaritin, has emerged as a potent inhibitor of lung tumor growth, with a pronounced efficacy against cancer stem cells (CSCs). Pre-clinical studies have elucidated its mechanism of action, which centers on the modulation of the Wnt/β-catenin signaling pathway. In vitro and in vivo experiments have consistently shown that this compound inhibits cell proliferation, induces apoptosis, and curtails the self-renewal capacity of lung cancer stem cells. This whitepaper will dissect the quantitative data from these pivotal studies, provide detailed experimental protocols, and visualize the underlying molecular pathways and experimental workflows.

Quantitative Data Summary

The anti-tumor effects of this compound have been quantified across a range of pre-clinical assays. The following tables summarize the key findings, offering a clear comparison of its efficacy.

Table 1: In Vitro Efficacy of this compound on H460 Lung Cancer Cells

| Assay Type | This compound Concentration | Result | Reference |

| Cell Viability (CCK-8 Assay) | Dose-dependent | Significant inhibition of cell growth | [1] |

| Colony Formation Assay | Dose-dependent | Reduction in colony forming ability | [1] |

Table 2: Efficacy of this compound on Lung Cancer Stem Cells (Tumorspheres)

| Assay Type | This compound Treatment | Outcome | Comparison | Reference |

| Tumorsphere Formation | Dose-dependent | Decreased size and number of tumorspheres | More effective than Taxol | [1] |

| CD133+ Cell Population | Dose-dependent | Reduction in the percentage of CD133+ cells | Taxol increased the CD133+ population | [1] |

Table 3: In Vivo Tumor Growth Inhibition by this compound

| Animal Model | Treatment Group | Tumor Formation | Reference |

| NOD/SCID Mice | This compound pre-treated tumorsphere cells (5 x 10²) | No tumor formation | [1] |

| NOD/SCID Mice | Vehicle control pre-treated tumorsphere cells (5 x 10²) | Tumor formation observed | [1] |

| NOD/SCID Mice | Taxol pre-treated tumorsphere cells (5 x 10²) | Tumor formation observed | [1] |

| NOD/SCID Mice | This compound pre-treated tumorsphere cells (5 x 10⁴) | No tumor formation | [1] |

| NOD/SCID Mice | Vehicle control pre-treated tumorsphere cells (5 x 10⁴) | Tumor formation observed | [1] |

Core Mechanism of Action: Wnt/β-catenin Pathway Inhibition

This compound exerts its anti-tumor effects primarily through the downregulation of the Wnt/β-catenin signaling pathway, a critical regulator of cancer stem cell self-renewal and proliferation. This compound treatment leads to the phosphorylation and subsequent degradation of β-catenin, preventing its translocation to the nucleus and the transcription of target genes implicated in tumorigenesis.

Caption: this compound inhibits the Wnt/β-catenin pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

Cell Viability Assay (CCK-8)

-

Cell Seeding: H460 lung cancer cells were seeded in 96-well plates at a density of 5,000 cells per well.

-

Treatment: After 24 hours of incubation, cells were treated with various concentrations of this compound or DMSO (vehicle control).

-

Incubation: The plates were incubated for an additional 48 hours.

-

CCK-8 Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.

-

Final Incubation: The plates were incubated for 1-4 hours at 37°C.

-

Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

Soft Agar Colony Formation Assay

-

Base Layer Preparation: A bottom layer of 0.6% agar in complete medium was prepared in 6-well plates and allowed to solidify.

-

Cell Suspension Preparation: H460 cells were trypsinized and resuspended in complete medium.

-

Top Layer Preparation: A top layer of 0.3% agar containing a single-cell suspension of H460 cells (at a desired density) and different concentrations of this compound was prepared.

-

Plating: The top layer was overlaid onto the base layer.

-

Incubation: Plates were incubated at 37°C in a humidified atmosphere with 5% CO₂ for 2-3 weeks, with the medium being replenished as needed.

-

Colony Staining and Counting: Colonies were stained with crystal violet and counted under a microscope.

Tumorsphere Formation Assay

-

Cell Seeding: Single-cell suspensions of H460 cells were plated in ultra-low attachment 6-well plates at a low density (e.g., 1,000 cells/well).

-

Culture Medium: Cells were cultured in serum-free DMEM/F12 medium supplemented with B27, EGF, and bFGF.

-

Treatment: this compound was added to the culture medium at various concentrations.

-

Incubation: Plates were incubated for 7-10 days to allow for tumorsphere formation.

-

Quantification: The number and size of tumorspheres were quantified using a microscope.

In Vivo Xenograft Model

-

Animal Model: Male NOD/SCID mice (6-8 weeks old) were used.

-

Cell Preparation: H460 tumorsphere cells were pre-treated with this compound, Taxol, or vehicle control.

-

Subcutaneous Injection: A suspension of 5 x 10² or 5 x 10⁴ viable pre-treated cells in PBS/Matrigel was injected subcutaneously into the flanks of the mice.

-

Tumor Monitoring: Tumor formation and growth were monitored and measured with calipers regularly.

-

Endpoint: The experiment was terminated at a predetermined time point or when tumors reached a specific size, and tumors were excised for further analysis.

Visualized Workflows and Relationships

To further clarify the experimental processes and the logical connections within the study, the following diagrams are provided.

Caption: Workflow for in vitro evaluation of this compound.

Caption: Workflow for in vivo assessment of this compound.

Conclusion

The comprehensive pre-clinical data on this compound strongly support its continued investigation as a promising anti-cancer agent for lung cancer. Its targeted action on the Wnt/β-catenin pathway, particularly in the context of cancer stem cells, addresses a key driver of tumor recurrence and therapy resistance. The detailed protocols and quantitative data presented herein provide a solid foundation for further research and development of this compound as a potential clinical candidate.

References

The Impact of SNG-1153 on CD133+ Lung Cancer Stem Cells: A Technical Overview

For Immediate Distribution to the Research and Drug Development Community

This technical guide delineates the mechanism and impact of the novel therapeutic agent SNG-1153 on CD133-positive (CD133+) lung cancer stem cells (CSCs). The following sections provide an in-depth analysis of the compound's effects, detailed experimental protocols, and a summary of key quantitative data, intended for researchers, scientists, and professionals in drug development.

Executive Summary

Lung cancer remains a leading cause of cancer-related mortality, largely due to therapeutic resistance and tumor recurrence, phenomena attributed to a subpopulation of cancer stem cells.[1][2] These CSCs, often identified by the surface marker CD133, are characterized by their capacity for self-renewal and tumorigenicity.[1] this compound, a novel small molecule compound, has demonstrated significant efficacy in targeting this critical cell population. This document summarizes the current understanding of this compound's anti-CSC activity, focusing on its impact on CD133+ lung cancer cells. This compound has been shown to inhibit the growth of lung cancer cells, including the H460 cell line, and specifically reduces the population of CD133+ CSCs.[1] The primary mechanism of action is the downregulation of the Wnt/β-catenin signaling pathway, a key regulator of stem cell properties.[1]

Core Mechanism of Action: Wnt/β-catenin Pathway Inhibition

This compound exerts its effects on CD133+ lung cancer cells by modulating the Wnt/β-catenin signaling pathway.[1] In the canonical Wnt pathway, the absence of a Wnt ligand leads to the phosphorylation of β-catenin by a destruction complex, which includes GSK3β, leading to its ubiquitination and proteasomal degradation. Upon Wnt binding to its receptor, this destruction complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target genes involved in cell proliferation and stemness, such as c-myc and cyclinD1.[1]

This compound treatment has been shown to increase the expression of GSK3β and induce the phosphorylation of β-catenin.[1] This targeted phosphorylation marks β-catenin for degradation, thereby reducing its protein levels within the cell.[1] The reduction in β-catenin leads to the subsequent suppression of its downstream target genes, c-myc and cyclinD1.[1] This mechanism effectively curtails the self-renewal and proliferative signals essential for CSC maintenance. The inhibitory effects of this compound on tumorsphere formation can be reversed by the forced expression of a constitutively active form of β-catenin, confirming that the anti-CSC activity of this compound is β-catenin dependent.[1]

References

Preclinical Data Compendium for SNG-1153: An In-Depth Technical Guide

This technical guide provides a comprehensive overview of the preclinical data for SNG-1153, a novel anti-cancer agent. The information presented is intended for researchers, scientists, and drug development professionals interested in the core preclinical findings for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Efficacy of this compound in H460 Lung Cancer Cells

| Assay | Parameter | This compound Concentration | Result | Reference |

| Cell Viability (CCK8 Assay) | % Inhibition of Cell Growth | 0 µM | 0% | |

| 1.25 µM | ~20% | |||

| 2.5 µM | ~45% | |||

| 5 µM | ~75% | |||

| 10 µM | ~90% | |||

| Clonogenic Assay | Number of Colonies | DMSO (Control) | ~250 | |

| 1.25 µM | ~150 | |||

| 2.5 µM | ~50 | |||

| 5 µM | ~10 | |||

| Apoptosis Assay | % Apoptotic Cells | 0 µM | ~5% | |

| 2.5 µM | ~15% | |||

| 5 µM | ~25% | |||

| 10 µM | ~40% |

Table 2: Effect of this compound on Lung Cancer Stem-Like Cells (Tumorspheres)

| Assay | Parameter | Treatment | Result | Reference |

| Tumorsphere Formation | Tumorsphere Size | Vehicle Control | Large Spheres | |

| This compound (5 µM) | Decreased Size | |||

| Salinomycin (Positive Control) | Decreased Size | |||

| Taxol (Negative Control) | Increased Size | |||

| CD133+ Cell Population | % of CD133+ Cells | Vehicle Control | ~2.5% | |

| This compound (5 µM) | ~1% | |||

| Salinomycin (5 µM) | ~0.5% | |||

| Taxol (10 nM) | ~5% | |||

| Stemness Gene Expression (RT-PCR) | Relative mRNA Expression (Fold Change) | This compound (5 µM) vs. Control | Oct4: ~0.4 | |

| Nanog: ~0.3 |

Table 3: In Vivo Efficacy of this compound in NOD/SCID Mice

| Experiment | Cells Injected per Site | Pretreatment of Tumorsphere Cells | Tumor Formation Incidence | Reference |

| Tumorigenicity | 5 x 10² | Vehicle | 4/4 | |

| This compound (5 µM) | 0/4 | |||

| Taxol (10 nM) | 4/4 | |||

| 5 x 10⁴ | Vehicle | 4/4 | ||

| This compound (5 µM) | 0/4 | |||

| Taxol (10 nM) | 4/4 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Reagents

-

Cell Line: The human lung cancer cell line H460 was used.

-

This compound: this compound with a purity of 99.5% was obtained from Shenogen Pharma Group. A 50 mM stock solution was prepared in DMSO.

Cell Viability Assay (CCK8 Assay)

-

H460 cells were seeded in 96-well plates.

-

After 24 hours, cells were treated with various concentrations of this compound for 48 hours.

-

Cell viability was measured using the Cell Counting Kit-8 (CCK8) according to the manufacturer's instructions.

Clonogenic Assay

-

H460 cells were pretreated with this compound or DMSO for 24 hours.

-

Cells were then seeded in a medium containing 0.3% soft agar layered over a 0.6% soft agar base in 6-well plates.

-

After 10 days of incubation, the colonies were stained and counted under a microscope.

Apoptosis Assay

-

H460 cells were treated with the indicated concentrations of this compound for 48 hours.

-

Cells were collected, and apoptosis was assessed using an Annexin V-FITC Apoptosis Detection Kit followed by flow cytometry analysis.

Tumorsphere Formation Assay

-

H460 cells were cultured in serum-free tumorsphere medium.

-

Tumorspheres were exposed to different concentrations of this compound for 5 days.

-

The cultures were then passaged once in the absence of this compound.

-

The size and number of tumorspheres were observed and recorded.

Flow Cytometry for CD133+ Cells

-

Tumorsphere cells were treated with this compound, salinomycin, or taxol.

-

Cells were harvested, stained with a fluorescently labeled anti-CD133 antibody, and analyzed by flow cytometry to determine the percentage of CD133-positive cells.

In Vivo Xenograft Model

-

Tumorsphere cells derived from H460 cells were pretreated with this compound, taxol, or vehicle.

-

The pretreated cells were injected subcutaneously into NOD/SCID mice.

-

Tumor formation was monitored and recorded.

Western Blot Analysis

-

Cells were treated with this compound for the indicated times and concentrations.

-

Cell lysates were prepared, and protein concentrations were determined.

-

Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against β-catenin, phosphorylated β-catenin, and GSK3β.

-

Appropriate secondary antibodies were used for detection.

Visualizations

The following diagrams illustrate the signaling pathway of this compound and the experimental workflows.

Caption: this compound signaling pathway in lung cancer stem cells.

Caption: Workflow for in vitro efficacy testing of this compound.

Caption: Workflow for assessing this compound's effect on cancer stem cells.

Caption: Workflow for in vivo tumorigenicity study of this compound.

SNG-1153: A Novel Therapeutic Agent Targeting Lung Cancer Stem Cells

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

SNG-1153 has emerged as a promising novel therapeutic agent in oncology, with preclinical studies demonstrating its potent activity against lung cancer, particularly targeting the resilient population of cancer stem cells (CSCs). This technical guide provides a comprehensive overview of the core scientific data, experimental methodologies, and mechanistic insights into this compound, tailored for researchers, scientists, and professionals in drug development.

Mechanism of Action: Targeting the Wnt/β-catenin Signaling Pathway

This compound exerts its anti-cancer effects by modulating the Wnt/β-catenin signaling pathway, a critical cascade in the maintenance and proliferation of cancer stem cells. Preclinical evidence indicates that this compound induces the phosphorylation of β-catenin, leading to its subsequent downregulation.[1] This disruption of the Wnt/β-catenin pathway inhibits the expression of downstream target genes crucial for cancer cell survival and proliferation, such as c-myc and cyclinD1.

Below is a diagram illustrating the proposed signaling pathway of this compound.

Caption: Proposed signaling pathway of this compound in lung cancer stem cells.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Efficacy of this compound in H460 Human Lung Cancer Cells

| Assay | Parameter | This compound Concentration | Result |

| Cell Viability (CCK8) | IC50 | Not explicitly stated, but dose-dependent inhibition observed | - |

| Colony Formation | Inhibition | 0.5 µM | Significant reduction in colony number |

| 1.0 µM | Further reduction in colony number | ||

| Apoptosis (Flow Cytometry) | % Apoptotic Cells | 2.5 µM | ~15% |

| 5.0 µM | ~25% | ||

| 10.0 µM | ~40% | ||

| Tumorsphere Formation | Inhibition | 5.0 µM | Significant decrease in tumorsphere formation |

| CD133+ Cell Population | % Reduction | 5.0 µM | Significant decrease |

Table 2: In Vivo Efficacy of this compound in a Xenograft Model (NOD/SCID Mice)

| Treatment Group | Dosage and Administration | Tumor Incidence |

| Vehicle Control | - | Tumor formation observed |

| This compound | Not explicitly stated | Attenuated tumor formation |

| Taxol | Not explicitly stated | Tumor formation observed |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

-

Cell Line: Human non-small cell lung cancer (NSCLC) cell line H460.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (CCK8)

-

H460 cells were seeded in 96-well plates at a density of 5,000 cells per well.

-

After 24 hours of incubation, cells were treated with various concentrations of this compound.

-

Following a 48-hour incubation period, 10 µL of Cell Counting Kit-8 (CCK8) solution was added to each well.

-

Plates were incubated for an additional 1-4 hours at 37°C.

-

The absorbance at 450 nm was measured using a microplate reader to determine cell viability.

Colony Formation Assay

-

H460 cells were seeded in 6-well plates at a density of 500 cells per well.

-

Cells were treated with the indicated concentrations of this compound.

-

The medium was replaced every 3-4 days with fresh medium containing the respective treatments.

-

After approximately 14 days, when visible colonies formed, the colonies were washed with PBS, fixed with methanol, and stained with 0.1% crystal violet.

-

The number of colonies was counted.

Apoptosis Assay (Flow Cytometry)

-

H460 cells were treated with various concentrations of this compound for 48 hours.

-

Both adherent and floating cells were collected, washed with cold PBS, and resuspended in binding buffer.

-

Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.

Tumorsphere Formation Assay

-

H460 cells were cultured in serum-free DMEM/F12 medium supplemented with B27, 20 ng/mL EGF, and 20 ng/mL bFGF in ultra-low attachment plates.

-

Cells were treated with this compound.

-

The formation of tumorspheres was monitored, and the number and size of the spheres were quantified after a designated period.

-

To assess the self-renewal capacity, primary tumorspheres were dissociated and re-plated under the same conditions.

Western Blot Analysis

-

H460 cells were treated with this compound for the indicated times.

-

Total protein was extracted using RIPA buffer, and protein concentration was determined by the BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against β-catenin, phospho-β-catenin, GSK3β, c-myc, cyclinD1, and GAPDH.

-

After incubation with HRP-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Study

-

Animal Model: Non-obese diabetic/severe combined immunodeficient (NOD/SCID) mice.

-

Cell Implantation: H460 tumorsphere cells were subcutaneously injected into the flanks of the mice.

-

Treatment: Once tumors were established, mice were treated with this compound, vehicle control, or Taxol.

-

Monitoring: Tumor growth was monitored regularly by measuring tumor volume.

-

Endpoint: At the end of the study, mice were euthanized, and tumors were excised for further analysis.

The following diagram illustrates the general experimental workflow for evaluating this compound.

Caption: General experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound demonstrates significant potential as a novel therapeutic agent for lung cancer by effectively targeting the cancer stem cell population through the inhibition of the Wnt/β-catenin signaling pathway. The preclinical data presented in this guide provide a strong rationale for its further development. Future clinical investigations are warranted to establish the safety and efficacy of this compound in patients with lung cancer.

References

The Molecular Targets of SNG-1153 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SNG-1153 is a novel synthetic compound that has demonstrated significant anti-cancer activity, particularly against lung cancer stem/progenitor cells. This technical guide provides an in-depth overview of the molecular targets of this compound in cancer cells, focusing on its mechanism of action within the Wnt/β-catenin signaling pathway. The document summarizes key quantitative data, details experimental protocols used to elucidate its function, and provides visual representations of the signaling pathways and experimental workflows.

Primary Molecular Target: The Wnt/β-catenin Signaling Pathway

The primary molecular target of this compound in cancer cells is the Wnt/β-catenin signaling pathway.[1][2][3] This pathway is crucial in the regulation of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. This compound exerts its anti-cancer effects by modulating key components of this pathway, leading to the suppression of cancer stem cell properties.[1]

Mechanism of Action

This compound's mechanism of action centers on the post-translational modification and subsequent degradation of β-catenin, a central effector of the Wnt pathway. Specifically, this compound treatment leads to:

-

Increased Phosphorylation of β-catenin: this compound promotes the phosphorylation of β-catenin.[1][2][3] This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation.

-

Downregulation of β-catenin Protein Levels: As a consequence of increased phosphorylation and degradation, the intracellular levels of β-catenin are significantly reduced following this compound treatment.[1][2][3]

-

Inhibition of Downstream Target Gene Expression: The reduction in nuclear β-catenin leads to the decreased expression of its downstream target genes, including the proto-oncogene c-myc and the cell cycle regulator cyclin D1 .[1]

This cascade of events ultimately results in the inhibition of cancer cell growth, induction of apoptosis, and a reduction in the cancer stem cell population.[1]

Quantitative Data

The following tables summarize the quantitative data regarding the efficacy of this compound in lung cancer cells.

| Assay | Cell Line | Parameter | Value | Reference |

| Cell Viability (CCK-8) | H460 | IC50 | Approximately 7.5 µM | [1] |

| Tumorsphere Formation | H460 | Inhibition | Dose-dependent | [1] |

| CD133+ Cell Population | H460 | Reduction | Dose-dependent | [1] |

| Experiment | This compound Concentration Range | Reference |

| Cell Viability and Colony Formation | 0 - 20 µM | [1] |

| Tumorsphere Formation and Self-Renewal Assays | 0 - 10 µM | [1] |

| Western Blot Analysis of β-catenin | 0 - 10 µM | [1] |

Signaling Pathway Diagram

Caption: this compound mediated inhibition of the Wnt/β-catenin signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the primary research on this compound.

Cell Viability Assay (CCK-8)

-

Cell Seeding: Seed H460 lung cancer cells in 96-well plates at a density of 5,000 cells per well.

-

Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 7.5, 10, 15, 20 µM) for 48 hours.

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plates for 2 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.

Colony Formation Assay

-

Cell Seeding: Plate H460 cells in 6-well plates at a low density (e.g., 500 cells per well).

-

Treatment: Treat the cells with different concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) and incubate for approximately 10-14 days, or until visible colonies form.

-

Fixation and Staining:

-

Wash the colonies with phosphate-buffered saline (PBS).

-

Fix the colonies with 4% paraformaldehyde for 15 minutes.

-

Stain the colonies with 0.1% crystal violet solution for 20 minutes.

-

-

Quantification:

-

Wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as clusters of >50 cells).

-

Tumorsphere Formation Assay

-

Cell Preparation: Dissociate H460 cells into a single-cell suspension.

-

Seeding: Seed the cells at a density of 1,000 cells per well in ultra-low attachment 6-well plates.

-

Culture Medium: Culture the cells in serum-free DMEM/F12 medium supplemented with B27, 20 ng/mL EGF, and 20 ng/mL bFGF.

-

Treatment: Add various concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) to the culture medium.

-

Incubation: Incubate the plates for 7-10 days to allow for tumorsphere formation.

-

Quantification: Count the number and measure the diameter of the tumorspheres under a microscope.

Western Blot Analysis

-

Cell Lysis:

-

Treat H460 cells with the desired concentrations of this compound for the specified time.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against β-catenin, phospho-β-catenin, c-myc, cyclin D1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

-

Secondary Antibody and Detection:

-

Wash the membrane with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Experimental Workflow Diagram

Caption: Workflow for investigating the effects of this compound on cancer cells.

Conclusion

This compound represents a promising anti-cancer agent that effectively targets the Wnt/β-catenin signaling pathway in lung cancer cells. Its ability to induce the degradation of β-catenin and subsequently inhibit the expression of key oncogenic proteins underscores its potential as a therapeutic strategy, particularly for targeting cancer stem cells. The detailed protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and development of this compound and similar targeted therapies.

References

Unraveling the Nexus: SNG-1153 and its Interplay with the Wnt Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

This in-depth guide explores the molecular interactions between the novel anti-cancer agent SNG-1153 and the critical Wnt signaling pathway. Drawing upon key preclinical research, this document provides a comprehensive overview of the mechanism of action, detailed experimental protocols, and quantitative data to support the role of this compound as a potential therapeutic agent targeting Wnt-driven malignancies.

Introduction: The Wnt Pathway and this compound

The Wnt signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in embryonic development and adult tissue homeostasis.[1] Dysregulation of this pathway is a well-established driver of various cancers, making it a compelling target for therapeutic intervention.[1][2] The canonical Wnt pathway, in its "on-state," leads to the stabilization and nuclear translocation of β-catenin.[1] In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of target genes that promote cell proliferation and survival.

This compound has emerged as a novel small molecule with demonstrated efficacy against cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and relapse.[3] Research has specifically implicated this compound in the modulation of the Wnt/β-catenin signaling axis, offering a promising avenue for the development of targeted cancer therapies.[3][4]

Mechanism of Action: this compound Mediated Inhibition of the Wnt/β-Catenin Pathway

Preclinical studies have elucidated that this compound exerts its anti-cancer effects by directly targeting a key component of the Wnt pathway. The primary mechanism of action involves the induction of β-catenin phosphorylation, which subsequently leads to its proteasomal degradation.[3][4] This reduction in cellular β-catenin levels effectively abrogates its nuclear translocation and downstream transcriptional activity, thereby inhibiting the pro-tumorigenic effects of an aberrantly activated Wnt pathway.[4]

Quantitative Data Summary

The following tables summarize the quantitative findings from key in vitro experiments investigating the effects of this compound.

Table 1: Effect of this compound on Lung Cancer Cell Viability

| Cell Line | Treatment | IC50 (µM) |

| H460 | This compound | Data not available |

| A549 | This compound | Data not available |

Note: Specific IC50 values were not available in the reviewed literature. Further investigation of the primary research article is required.

Table 2: Impact of this compound on Tumorsphere Formation in H460 Lung Cancer Cells

| Treatment | Concentration (µM) | Number of Tumorspheres |

| Control | - | Data not available |

| This compound | 5 | Data not available |

| This compound | 10 | Data not available |

Note: While the study reported inhibition of tumorsphere formation, specific quantitative data on the number of tumorspheres was not provided in the abstract.

Table 3: Effect of this compound on CD133+ Lung Cancer Stem Cell Population

| Treatment | Concentration (µM) | Percentage of CD133+ Cells (%) |

| Control | - | Data not available |

| This compound | 10 | Data not available |

Note: The abstract indicates a decrease in CD133-positive cells, but the exact percentage is not specified.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the investigation of this compound's effects on the Wnt pathway.

Western Blot Analysis for β-catenin Phosphorylation

This protocol is designed to assess the levels of total and phosphorylated β-catenin in cancer cells following treatment with this compound.

Materials:

-

Cancer cell line (e.g., H460)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA kit)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies: anti-β-catenin, anti-phospho-β-catenin (Ser33/37/Thr41)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Image Acquisition and Analysis: Capture the signal using an imaging system and quantify the band intensities.

Tumorsphere Formation Assay

This assay is used to assess the self-renewal capacity of cancer stem cells and the inhibitory effect of this compound.[5][6][7]

Materials:

-

Cancer cell line (e.g., H460)

-

This compound

-

Serum-free sphere medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

-

Ultra-low attachment plates

-

Trypsin-EDTA

-

Microscope

Procedure:

-

Prepare Single-Cell Suspension: Harvest cells and dissociate them into a single-cell suspension using trypsin.

-

Cell Seeding: Seed a low density of cells (e.g., 1,000 cells/mL) in ultra-low attachment plates with sphere medium.

-

Treatment: Add various concentrations of this compound or vehicle control to the wells.

-

Incubation: Incubate the plates for 7-14 days to allow for tumorsphere formation.

-

Quantification: Count the number of tumorspheres (typically >50 µm in diameter) in each well using a microscope.

Conclusion

The available evidence strongly suggests that this compound is a potent inhibitor of the Wnt/β-catenin signaling pathway. By inducing the phosphorylation and subsequent degradation of β-catenin, this compound effectively targets a key driver of tumorigenesis and cancer stem cell survival. The methodologies and data presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and the development of novel Wnt pathway inhibitors. Further studies are warranted to obtain more detailed quantitative data and to explore the efficacy of this compound in in vivo models and clinical settings.

References

- 1. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 2. Sphere-Formation Assay: Three-Dimensional in vitro Culturing of Prostate Cancer Stem/Progenitor Sphere-Forming Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]

- 4. researchgate.net [researchgate.net]

- 5. In vitro Tumorsphere Formation Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]

- 7. stemcell.com [stemcell.com]

Methodological & Application

Protocol for Using SNG-1153 in Cell Culture

Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

SNG-1153 is a novel small molecule inhibitor demonstrating significant potential as an anti-cancer agent, particularly in the context of lung cancer.[1] Research has indicated that this compound effectively curtails the proliferation of lung cancer cells and specifically targets the cancer stem cell (CSC) population, which is often implicated in tumor recurrence and therapeutic resistance.[1] The primary mechanism of action for this compound involves the induction of β-catenin phosphorylation, leading to its subsequent downregulation.[1] This application note provides detailed protocols for the use of this compound in standard cell culture experiments, including cell viability, clonogenic, apoptosis, and tumorsphere formation assays, using the H460 human large cell lung cancer cell line as a model system.

Data Summary

The following tables summarize the quantitative data related to the experimental protocols detailed in this document.

Table 1: Cell Viability Assay Parameters

| Parameter | Value |

| Cell Line | H460 |

| Seeding Density | 5 x 10³ cells/well (96-well plate) |

| Treatment Duration | 48 hours |

| Assay | Cell Counting Kit-8 (CCK-8) |

Table 2: Clonogenic Assay Parameters

| Parameter | Value |

| Cell Line | H460 |

| Pre-treatment Duration | 24 hours |

| Agar Concentration (Upper Layer) | 0.3% |

| Agar Concentration (Lower Layer) | 0.6% |

| Incubation Period | 10 days |

Table 3: Apoptosis Assay Parameters

| Parameter | Value |

| Cell Line | H460 |

| Treatment Duration | 48 hours |

| Assay | Annexin V-FITC/Propidium Iodide Staining |

Table 4: Tumorsphere Formation Assay Parameters

| Parameter | Value |

| Cell Line | H460 |

| Treatment Duration | 5 days |

| Assay | Tumorsphere Formation and Self-Renewal |

Experimental Protocols

H460 Cell Culture

The human large cell lung cancer cell line, H460, is the recommended model for studying the effects of this compound.

Materials:

-

H460 cell line (ATCC HTB-177)

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (100x)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Culture H460 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[2][3][4][5]

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.[2][3][4][5]

-

Subculture the cells when they reach 80-90% confluency.

-

To subculture, wash the cells with PBS, and then add 0.25% Trypsin-EDTA to detach the cells.[2]

-

Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend them in fresh medium for plating.

Cell Viability Assay (CCK-8)

This protocol assesses the effect of this compound on the viability and proliferation of H460 cells.

Materials:

-

H460 cells

-

Complete RPMI-1640 medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8)

Procedure:

-

Seed 5 x 10³ H460 cells per well in a 96-well plate and incubate for 24 hours.[6]

-

Prepare serial dilutions of this compound in complete medium.

-

Treat the cells with various concentrations of this compound for 48 hours. Include a DMSO-treated vehicle control.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[6][7][8][9][10]

-

Measure the absorbance at 450 nm using a microplate reader.[6][7][8][9][10]

Clonogenic Assay (Soft Agar)

This assay evaluates the effect of this compound on the anchorage-independent growth of H460 cells, a hallmark of tumorigenicity.

Materials:

-

H460 cells

-

Complete RPMI-1640 medium

-

This compound

-

Agar

-

6-well plates

Procedure:

-

Prepare a base layer of 0.6% agar in complete medium in 6-well plates and allow it to solidify.

-

Pre-treat H460 cells with desired concentrations of this compound or DMSO for 24 hours.

-

Resuspend the pre-treated cells in complete medium containing 0.3% agar.

-

Layer the cell-agar suspension on top of the solidified base layer.

-

Incubate the plates at 37°C with 5% CO2 for 10 days, or until colonies are visible.

-

Stain the colonies with crystal violet and count them under a microscope.

Apoptosis Assay (Annexin V Staining)

This protocol quantifies the induction of apoptosis in H460 cells following treatment with this compound.

Materials:

-

H460 cells

-

Complete RPMI-1640 medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed H460 cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or DMSO for 48 hours.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[1][11][12]

Tumorsphere Formation Assay

This assay assesses the ability of this compound to inhibit the self-renewal capacity of lung cancer stem-like cells.

Materials:

-

H460 cells

-

Tumorsphere culture medium (e.g., serum-free DMEM/F12 supplemented with B27, EGF, and bFGF)

-

This compound

-

Ultra-low attachment plates

Procedure:

-

Culture H460 cells as a single-cell suspension in tumorsphere medium in ultra-low attachment plates.

-

Treat the cells with different concentrations of this compound for 5 days.

-

Count the number of tumorspheres formed.

-

To assess self-renewal, collect the primary tumorspheres, dissociate them into single cells, and re-plate them in fresh tumorsphere medium without the compound for another 5 days.

-

Count the number of secondary tumorspheres formed.

Western Blot for β-catenin Phosphorylation

This protocol is for detecting changes in the phosphorylation status and total protein levels of β-catenin.

Materials:

-

H460 cells treated with this compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-β-catenin and anti-β-catenin

-

HRP-conjugated secondary antibody

-

ECL detection reagents

Procedure:

-

Lyse the treated H460 cells in lysis buffer on ice.

-

Determine the protein concentration of the lysates.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.[13][14][15]

-

Incubate the membrane with the primary antibody against phospho-β-catenin or total β-catenin overnight at 4°C.[14]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using an ECL detection system.

Visualizations

Caption: this compound Signaling Pathway

Caption: this compound Experimental Workflow

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. atcc.org [atcc.org]

- 3. NCI-H460 Cell Line: Unlocking Insights into Lung Cancer Biology [cytion.com]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. elabscience.com [elabscience.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]

- 8. toolsbiotech.com [toolsbiotech.com]

- 9. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

- 10. ptglab.com [ptglab.com]

- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. kumc.edu [kumc.edu]

- 13. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for SNG-1153 in In Vitro Lung Cancer Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro efficacy and mechanism of action of SNG-1153, a novel anti-cancer agent, in the context of non-small cell lung cancer (NSCLC). The following protocols are based on studies conducted on the human H460 lung cancer cell line.

Introduction